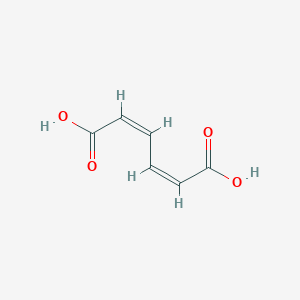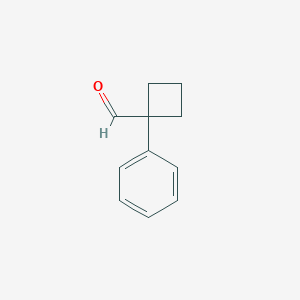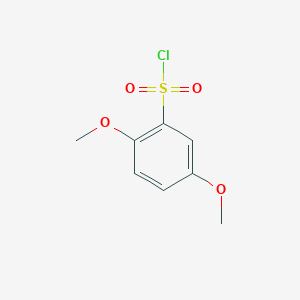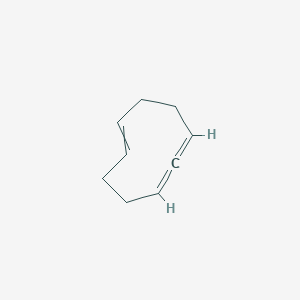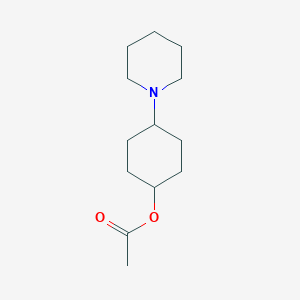
4-Piperidinocyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinocyclohexyl acetate, also known as PCCA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PCCA is a cyclohexyl derivative of piperidine, and its chemical structure is C12H21NO2. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 4-Piperidinocyclohexyl acetate is not fully understood, but it is believed to interact with the N-methyl-D-aspartate (NMDA) receptor in the brain. 4-Piperidinocyclohexyl acetate has been shown to have a high affinity for the NMDA receptor, and it may act as a partial agonist or antagonist of this receptor. The NMDA receptor is involved in various physiological processes, including learning and memory, and it has been implicated in the pathogenesis of various neurological disorders.
Biochemische Und Physiologische Effekte
4-Piperidinocyclohexyl acetate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. 4-Piperidinocyclohexyl acetate has also been shown to have neuroprotective effects, and it may protect against oxidative stress and inflammation in the brain. In addition, 4-Piperidinocyclohexyl acetate has been shown to have analgesic and anticonvulsant effects, and it may have potential applications in the treatment of pain and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
4-Piperidinocyclohexyl acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-Piperidinocyclohexyl acetate is also relatively easy to synthesize using various methods. However, 4-Piperidinocyclohexyl acetate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of 4-Piperidinocyclohexyl acetate, including the investigation of its potential applications in the treatment of various neurological and psychiatric disorders, the development of new synthetic methods for 4-Piperidinocyclohexyl acetate, and the study of its mechanism of action using advanced techniques, such as X-ray crystallography and molecular modeling. In addition, the study of 4-Piperidinocyclohexyl acetate may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Synthesemethoden
4-Piperidinocyclohexyl acetate can be synthesized using various methods, including the reaction of cyclohexanone with piperidine in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of cyclohexanone with piperidine in the presence of acetic acid and acetic anhydride. The yield of 4-Piperidinocyclohexyl acetate using these methods ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
4-Piperidinocyclohexyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-Piperidinocyclohexyl acetate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In organic synthesis, 4-Piperidinocyclohexyl acetate has been used as a reagent for the synthesis of various compounds. In material science, 4-Piperidinocyclohexyl acetate has been studied for its potential applications in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
1531-94-8 |
|---|---|
Produktname |
4-Piperidinocyclohexyl acetate |
Molekularformel |
C13H23NO2 |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
(4-piperidin-1-ylcyclohexyl) acetate |
InChI |
InChI=1S/C13H23NO2/c1-11(15)16-13-7-5-12(6-8-13)14-9-3-2-4-10-14/h12-13H,2-10H2,1H3 |
InChI-Schlüssel |
HCDGMLMWTNNERJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
Kanonische SMILES |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
Andere CAS-Nummern |
1531-94-8 |
Synonyme |
4-Piperidinocyclohexyl=acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



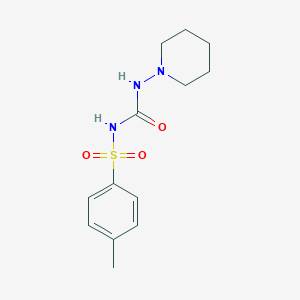
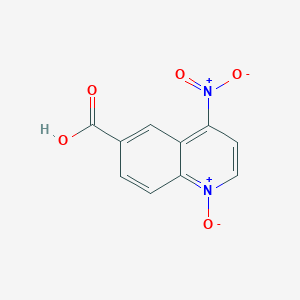
![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
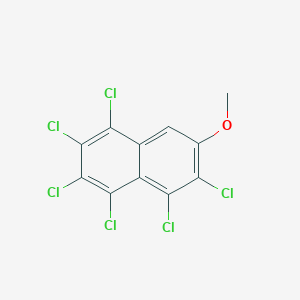
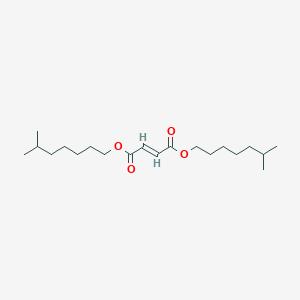
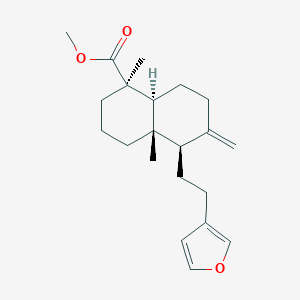
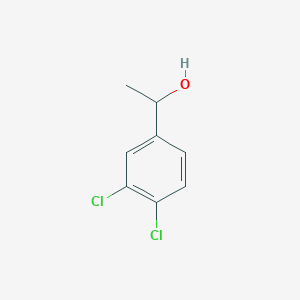
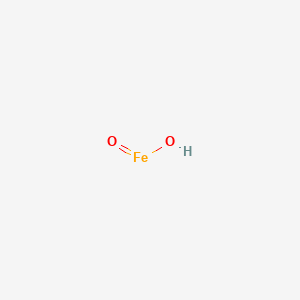
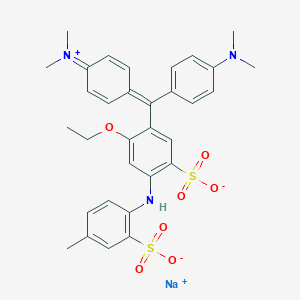
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
